molecular formula C22H30N2O B4924248 1-(4-{4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinyl}phenyl)ethanone

1-(4-{4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinyl}phenyl)ethanone

Cat. No. B4924248
M. Wt: 338.5 g/mol
InChI Key: RTQLAEOHRBJJQB-UHFFFAOYSA-N
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Description

1-(4-{4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinyl}phenyl)ethanone, also known as ICE, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ICE is a potent and selective ligand for the dopamine D3 receptor, which plays a crucial role in regulating reward and motivation pathways in the brain.

Scientific Research Applications

1-(4-{4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinyl}phenyl)ethanone has been extensively studied for its potential applications in scientific research. Its high affinity for the dopamine D3 receptor makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. 1-(4-{4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinyl}phenyl)ethanone has been used in studies of drug addiction, Parkinson's disease, and schizophrenia, among other conditions. In addition, 1-(4-{4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinyl}phenyl)ethanone has been used to investigate the effects of dopamine D3 receptor agonists and antagonists on behavior and brain function.

Mechanism of Action

The mechanism of action of 1-(4-{4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinyl}phenyl)ethanone involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor. Activation of the dopamine D3 receptor leads to the activation of downstream signaling pathways, which can modulate neuronal activity and behavior. 1-(4-{4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinyl}phenyl)ethanone has been shown to selectively bind to the dopamine D3 receptor, with minimal binding to other dopamine receptor subtypes. This selectivity makes 1-(4-{4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinyl}phenyl)ethanone a valuable tool for investigating the specific role of the dopamine D3 receptor in various physiological and pathological processes.
Biochemical and Physiological Effects:
1-(4-{4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinyl}phenyl)ethanone has been shown to have a range of biochemical and physiological effects, depending on the specific experimental conditions. In general, activation of the dopamine D3 receptor by 1-(4-{4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinyl}phenyl)ethanone leads to increased dopamine release and modulation of neuronal activity in the brain. This can result in changes in behavior, mood, and cognition. 1-(4-{4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinyl}phenyl)ethanone has also been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.

Advantages and Limitations for Lab Experiments

1-(4-{4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinyl}phenyl)ethanone has several advantages for use in scientific research. Its high affinity and selectivity for the dopamine D3 receptor make it a valuable tool for investigating the specific role of this receptor in various physiological and pathological processes. In addition, 1-(4-{4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinyl}phenyl)ethanone has been optimized for high yield and purity, making it a reliable and consistent compound for use in experiments. However, there are also some limitations to the use of 1-(4-{4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinyl}phenyl)ethanone in lab experiments. Its potency and selectivity can make it difficult to interpret results, as it may have effects on multiple neurotransmitter systems. In addition, the high cost of synthesis and limited availability of 1-(4-{4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinyl}phenyl)ethanone may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(4-{4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinyl}phenyl)ethanone and the dopamine D3 receptor. One area of interest is the role of the dopamine D3 receptor in drug addiction and other addictive behaviors. 1-(4-{4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinyl}phenyl)ethanone has been shown to reduce drug-seeking behavior in animal models, suggesting that it may be a potential treatment for addiction. Another area of interest is the development of more selective ligands for the dopamine D3 receptor, which could help to elucidate the specific role of this receptor in various physiological and pathological processes. Finally, there is a need for further research on the biochemical and physiological effects of 1-(4-{4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinyl}phenyl)ethanone, particularly in relation to its effects on other neurotransmitter systems.

Synthesis Methods

The synthesis of 1-(4-{4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinyl}phenyl)ethanone involves several steps, including the reaction of 1-(4-bromophenyl)ethanone with 4-(4-aminophenyl)piperazine to form 1-(4-{4-[(4-aminophenyl)methyl]-1-piperazinyl}phenyl)ethanone. This intermediate is then reacted with isopropenylcyclohexene in the presence of palladium catalyst to form 1-(4-{4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinyl}phenyl)ethanone. The synthesis of 1-(4-{4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinyl}phenyl)ethanone has been optimized to produce high yields and purity, making it an ideal compound for scientific research.

properties

IUPAC Name

1-[4-[4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O/c1-17(2)20-6-4-19(5-7-20)16-23-12-14-24(15-13-23)22-10-8-21(9-11-22)18(3)25/h4,8-11,20H,1,5-7,12-16H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQLAEOHRBJJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[4-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazin-1-yl]phenyl]ethanone

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